molecular formula C21H24N4O3 B2641663 2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone CAS No. 1021260-93-4

2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2641663
CAS No.: 1021260-93-4
M. Wt: 380.448
InChI Key: QFGXPBVJNMLRMP-UHFFFAOYSA-N
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Description

2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Mechanism of Action

    Target of action

    Indole derivatives and imidazole containing compounds have been found to bind with high affinity to multiple receptors . They are the basic core of some natural products such as histidine, purine, histamine and DNA based structures .

    Mode of action

    The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

    Biochemical pathways

    The affected pathways and their downstream effects can vary widely depending on the specific targets and biological activities of the compound .

    Pharmacokinetics

    The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of these compounds can also vary widely and have a significant impact on their bioavailability .

    Result of action

    The molecular and cellular effects of these compounds’ action can include inhibitory activity against various viruses and bacteria, as well as potential therapeutic effects for a variety of diseases .

    Action environment

    Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .

Biological Activity

The compound 2-(2-(4-acetylpiperazine-1-carbonyl)-1H-pyrrol-1-yl)-1-(indolin-1-yl)ethanone is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine moiety, which is known for its diverse biological activities, particularly in central nervous system (CNS) interactions. The structural formula can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

1. Central Nervous System Effects

Research indicates that piperazine derivatives often exhibit significant interactions with serotonin and dopamine receptors, which are crucial for CNS activity. The specific compound under consideration has shown potential as a CNS-active agent , likely due to its ability to penetrate the blood-brain barrier effectively.

2. Antifilarial Activity

A related study involving piperazine derivatives demonstrated promising antifilarial activity against Brugia malayi, with compounds exhibiting macrofilaricidal and microfilaricidal effects. This suggests that derivatives similar to this compound may also possess such properties, warranting further investigation into its efficacy against parasitic infections .

3. Antiviral Properties

Piperazine compounds have been explored as antiviral agents , particularly against hepatitis C virus (HCV). The acyl-piperazine framework has been associated with inhibition of viral replication, indicating potential therapeutic applications in viral infections .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes involved in disease processes. Specifically, the piperazine ring is known to modulate receptor activity, which may lead to altered signaling pathways in target cells.

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Verma & Kumar (2017) Aryl substituted piperazinesCNS activitySignificant skeletal muscle relaxant activity observed (P < 0.001).
PubMed Study 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-oneAntifilarial53.6% adulticidal activity against Brugia malayi at 300 mg/kg dose.
WO2005079799A1 Acyl-piperazine derivativesAntiviralInhibition of NS5B RdRp activity predicted to cure HCV infection.

Properties

IUPAC Name

2-[2-(4-acetylpiperazine-1-carbonyl)pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-16(26)22-11-13-23(14-12-22)21(28)19-7-4-9-24(19)15-20(27)25-10-8-17-5-2-3-6-18(17)25/h2-7,9H,8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGXPBVJNMLRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=CN2CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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